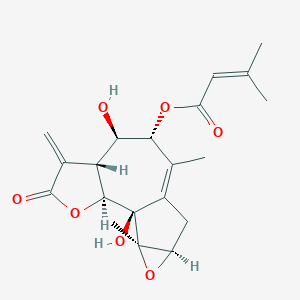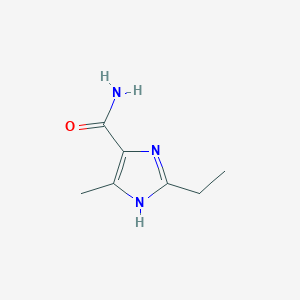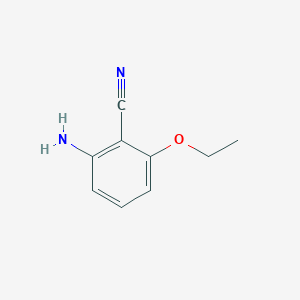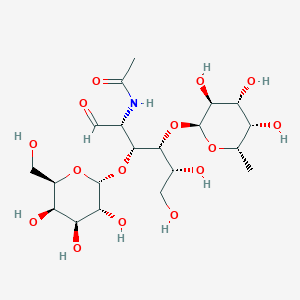![molecular formula C27H54O8 B053500 [3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate CAS No. 150616-94-7](/img/structure/B53500.png)
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of complex molecules like "[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate" involves multiple steps, including esterification and polymerization processes. Phosphonic acid derivatives provide a relevant example, showcasing a variety of synthesis methods that could potentially apply to the subject molecule's synthesis due to the involvement of hydroxy and carboxylic groups in both cases (Sevrain et al., 2017).
Molecular Structure Analysis
Understanding the molecular structure is crucial for predicting the molecule's reactivity and interactions. The structure and physicochemical properties of related molecules, such as octenyl succinic anhydride-modified starches, provide insights into the steric and electronic effects that similar ester or ether modifications impart on a molecule (Sweedman et al., 2013).
Chemical Reactions and Properties
Chemical reactions involving molecules with similar structural features often proceed through similar mechanisms. For instance, the reactivity of hydroxy acids in forming ester or ether bonds, as seen in hydroxyoctadecadienoic acids, can provide parallels to the chemical behavior of our target molecule, especially in terms of its potential reactions with other biomolecules or in synthetic pathways (Vangaveti et al., 2016).
Physical Properties Analysis
The physical properties such as solubility, melting point, and thermal stability can be inferred from studies on related compounds. For example, the review of thermophysical property data of octadecane helps in understanding the phase-change behavior and thermal properties that might be expected for our subject molecule under different conditions (Faden et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity with various reagents, stability under different conditions, and potential for undergoing specific types of chemical reactions, can be extrapolated from the behavior of structurally or functionally similar compounds. Insights into the antioxidant properties and reactivity of hydroxycinnamic acids, for instance, could shed light on the antioxidant potential or reactive sites within the "[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate" molecule (Razzaghi-Asl et al., 2013).
Wissenschaftliche Forschungsanwendungen
Chemistry of Fatty Acids and Derivatives:
- The study of keto-enediol-tautomerism in esters of 2,3-dihydroxy fatty acids reveals insights into the epimerization process and characteristic fragmentation patterns of these compounds (Schmitz, Egge, & Murawski, 1975).
Pharmaceutical Development and Assays:
- A novel investigational anticancer agent, ES-285·HCl, closely related to the compound , has been studied for its cytotoxic activity against various tumor cell lines. This research highlights the development of a liquid chromatographic method for quantifying and determining the purity of ES-285·HCl (Brok et al., 2003).
Structural Analysis and Crystallography:
- Research on the crystal structure of N-(3-hydroxypropyl)hexadecanamide provides insights into the molecular packing and hydrogen bonding patterns, which can be relevant to understanding the structure and properties of related compounds (Rudert, Wu, & Vollhardt, 1996).
Surface Chemistry and Molecular Dynamics:
- A study on the monolayer structure of octadecanol on water using molecular dynamics simulations offers insights into intermolecular interactions, which are crucial for understanding the behavior of similar compounds at interfaces (Henry et al., 2010).
Reaction Kinetics and Catalysis:
- Investigations into the kinetics of reactions involving 1-octadecanol and octadecanoic acid contribute to a better understanding of polyesterification processes, which may be relevant to the synthesis and applications of similar compounds (Fradet & Maréchal, 1981).
Environmental Applications:
- A study on the synthesis of cross-linked cationic surfactant nanoparticles from derivatives of fatty esters, including compounds related to the one , provides insights into their potential for removing anions from water, which has significant environmental implications (Chen, Wu, & Jafvert, 2017).
Eigenschaften
IUPAC Name |
[3-[3-(2,3-dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H54O8/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(32)35-23-26(31)22-34-21-25(30)20-33-19-24(29)18-28/h24-26,28-31H,2-23H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHSNLCCMZMGXLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COCC(COCC(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H54O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-[3-(2,3-Dihydroxypropoxy)-2-hydroxypropoxy]-2-hydroxypropyl] octadecanoate | |
CAS RN |
26855-43-6 |
Source


|
| Record name | POLYGLYCERYL-3 STEARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FDA8C98S3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![((3aR,4R,6aS)-5-Benzyl-2,2-dimethyltetrahydro-3aH-[1,3]dioxolo[4,5-c]pyrrol-4-yl)methanol](/img/structure/B53420.png)

![(4-methyl-4H-thieno[3,2-b]pyrrol-5-yl)methanol](/img/structure/B53426.png)








